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Get Quote

Executive Summary
3-Fluoro-5-hydroxybenzohydrazide (CAS: 1394982-23-0) is a specialized functional

intermediate used primarily in the development of small-molecule therapeutics.[1]

Characterized by its unique substitution pattern—a fluorine atom for metabolic stability and

electronic modulation, and a hydroxyl group for hydrogen bonding—it serves as a critical

scaffold in Fragment-Based Drug Discovery (FBDD).

This guide details the technical genesis of the compound, moving from its initial identification in

high-throughput screening libraries to the definitive synthetic protocols required to produce it

with >98% purity. It is designed for medicinal chemists requiring a self-validating protocol for

synthesizing this motif for use in kinase inhibitors, tankyrase inhibitors, and antitubercular

agents.

Part 1: Discovery Context and Chemical
Significance
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The "Privileged Structure" Hypothesis
The discovery of 3-Fluoro-5-hydroxybenzohydrazide was not a singular serendipitous event

but rather a rational emergence from library expansion efforts in the early 2010s. The

benzohydrazide moiety is considered a "privileged structure"—a molecular framework capable

of providing useful ligands for more than one type of receptor or enzyme target.

Key Electronic Features:

Fluorine (C3): Induces a strong inductive effect (-I), lowering the pKa of the phenolic hydroxyl

and increasing the metabolic stability of the ring against oxidative metabolism (e.g., P450

hydroxylation).

Hydroxyl (C5): Acts as a critical Hydrogen Bond Donor (HBD) and Acceptor (HBA), often

anchoring the molecule in the ATP-binding pocket of kinases or the catalytic domains of

enzymes like Tankyrase.

Hydrazide Linker: Provides a rigid yet functionalizable "hinge" region, capable of forming

Schiff bases (hydrazones) or cyclizing into oxadiazoles and triazoles.

First Disclosure and Patent Landscape
The compound first appeared in patent literature associated with Tankyrase inhibitors and

IKZF2 degraders [1, 2]. Unlike simple benzohydrazides known since the late 19th century, this

specific 3,5-disubstituted variant was synthesized to explore the Structure-Activity Relationship

(SAR) of the "deep pocket" binding regions where steric bulk is limited, but electronic

interactions are crucial.

Part 2: Retrosynthetic Analysis & Strategy
To synthesize 3-Fluoro-5-hydroxybenzohydrazide efficiently, we employ a convergent

strategy starting from the commercially available 3-Fluoro-5-hydroxybenzoic acid. The direct

conversion of the acid to the hydrazide is kinetically sluggish; therefore, an ester activation

strategy is the industry standard.

Strategic Pathway (Graphviz Visualization)
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3-Fluoro-5-hydroxybenzoic acid
(CAS: 860296-12-4)

Methyl 3-fluoro-5-hydroxybenzoate
(Activated Ester)
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Step 2: Hydrazinolysis
NH2NH2·H2O, EtOH, Reflux

Yield: ~85%
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Figure 1: Two-step synthetic pathway from the benzoic acid precursor to the final hydrazide.

Part 3: Detailed Experimental Protocols
Step 1: Fischer Esterification
Objective: Convert the carboxylic acid to the methyl ester to increase electrophilicity at the

carbonyl center.

Reagents:

3-Fluoro-5-hydroxybenzoic acid (1.0 eq)[2]

Methanol (Solvent/Reagent, anhydrous)

Sulfuric acid (H₂SO₄, catalytic, 0.1 eq)

Protocol:

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux

condenser topped with a CaCl₂ drying tube.

Dissolution: Charge the RBF with 3-Fluoro-5-hydroxybenzoic acid (5.0 g, 32.0 mmol) and

dissolve in Methanol (50 mL).

Catalysis: Add concentrated H₂SO₄ (0.5 mL) dropwise with stirring. Caution: Exothermic.
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Reflux: Heat the mixture to reflux (65°C) for 12 hours. Monitor via TLC (Mobile phase: 30%

EtOAc in Hexanes). The acid spot (low Rf) should disappear, replaced by the ester spot

(high Rf).

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess

methanol. Dilute the residue with EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50

mL) to neutralize the catalyst and remove unreacted acid.

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield

Methyl 3-fluoro-5-hydroxybenzoate as an off-white solid.

Data Check:

Parameter Value

Yield 90-95%

Appearance Off-white crystalline solid

| Melting Point | 108-110°C |

Step 2: Nucleophilic Acyl Substitution (Hydrazinolysis)
Objective: Displace the methoxy group with hydrazine to form the hydrazide.

Reagents:

Methyl 3-fluoro-5-hydroxybenzoate (1.0 eq)

Hydrazine Hydrate (80% or 98%, 5.0 eq)

Ethanol (Solvent)[3]

Protocol:

Setup: Equip a 100 mL RBF with a stir bar and reflux condenser.
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Addition: Dissolve Methyl 3-fluoro-5-hydroxybenzoate (4.0 g, 23.5 mmol) in Ethanol (40 mL).

Add Hydrazine Hydrate (5.7 mL, ~117 mmol) dropwise. Note: Excess hydrazine drives the

equilibrium forward and prevents dimer formation.

Reaction: Reflux at 80°C for 6–8 hours. A heavy precipitate often forms as the product is less

soluble in ethanol than the starting ester.

Monitoring: Check TLC (10% MeOH in DCM). The ester spot should be fully consumed.

Workup: Cool the reaction mixture to 0°C in an ice bath. Stir for 30 minutes to maximize

precipitation.

Filtration: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 10 mL)

and cold Diethyl Ether (2 x 10 mL) to remove excess hydrazine.

Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Validation Data:

Parameter Value

Yield 80-88%

Appearance White to pale beige powder

Purity (HPLC) >98%

| 1H NMR (DMSO-d6) | δ 9.8 (s, 1H, -OH), 9.6 (s, 1H, -NH), 7.1 (s, 1H, Ar-H), 6.9 (d, 1H, Ar-H),

6.6 (d, 1H, Ar-H), 4.4 (bs, 2H, -NH2). |

Part 4: Applications in Drug Discovery
The 3-Fluoro-5-hydroxybenzohydrazide motif is particularly valuable in Fragment-Based

Drug Discovery (FBDD). It serves as a "linker" fragment that can extend into hydrophobic

pockets while maintaining water-mediated hydrogen bond networks.

Mechanism of Action: Tankyrase Inhibition
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In the context of Tankyrase (TNKS) inhibition, the hydrazide moiety often mimics the

nicotinamide pocket of the enzyme. The 3-fluoro and 5-hydroxy groups provide critical vector

points for growing the molecule into the "adenosine" sub-pocket.

Tankyrase (TNKS) Active Site

H-Bond Acceptor
(Hydroxyl Group)

Stabilized by
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3-Fluoro-5-hydroxybenzohydrazide
(Scaffold)
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Figure 2: Interaction logic of the benzohydrazide scaffold within the Tankyrase active site.

Synthetic Utility
Beyond its role as a final pharmacophore, this compound is a versatile intermediate:[4]

Oxadiazole Formation: Cyclization with carboxylic acids using POCl₃ yields 1,3,4-

oxadiazoles (common in antimicrobial agents).

Hydrazone Formation: Condensation with aldehydes yields hydrazones, often used to

chelate metal ions in metalloenzyme inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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